molecular formula C13H15NO2 B13879415 4-Benzyl-4-methylpiperidine-2,6-dione

4-Benzyl-4-methylpiperidine-2,6-dione

Cat. No.: B13879415
M. Wt: 217.26 g/mol
InChI Key: GHCYOPPBIHDLDF-UHFFFAOYSA-N
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Description

4-Benzyl-4-methylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with benzyl and methyl groups at the 4-position and two keto groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-methylpiperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with methyl acetoacetate in the presence of a base, followed by cyclization to form the piperidine ring. The reaction conditions typically include:

    Reagents: Benzylamine, methyl acetoacetate, base (e.g., sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyl-4-methylpiperidine-2,6-dione has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine-2,6-dione: A structurally similar compound with a methyl group at the 4-position and two keto groups at the 2 and 6 positions.

    4-Benzylpiperidine-2,6-dione: Another similar compound with a benzyl group at the 4-position and two keto groups at the 2 and 6 positions.

Uniqueness

4-Benzyl-4-methylpiperidine-2,6-dione is unique due to the presence of both benzyl and methyl groups at the 4-position, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other piperidine derivatives.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-benzyl-4-methylpiperidine-2,6-dione

InChI

InChI=1S/C13H15NO2/c1-13(7-10-5-3-2-4-6-10)8-11(15)14-12(16)9-13/h2-6H,7-9H2,1H3,(H,14,15,16)

InChI Key

GHCYOPPBIHDLDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC(=O)C1)CC2=CC=CC=C2

Origin of Product

United States

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